![molecular formula C51H41ClN10O2S B2566384 Benzonitril;2-[[5-[(5-Chlorchinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamid CAS No. 1171583-20-2](/img/structure/B2566384.png)
Benzonitril;2-[[5-[(5-Chlorchinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C51H41ClN10O2S and its molecular weight is 893.47. The purity is usually 95%.
BenchChem offers high-quality Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zytotoxizitätstests
Verbindungen mit ähnlichen Strukturen wurden in Zytotoxizitätstests eingesetzt . So zeigte die Verbindung 4-Chlor-N-(2-(4-Chlorphenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-yliden)benzamid (4e) eine signifikante zytotoxische Potenz an einem Panel von menschlichen Krebszelllinien .
Antikrebsmittelentwicklung
Strukturen, die das 8-Hydroxychinolin-Gerüst enthalten, das in der gegebenen Verbindung vorhanden ist, sind für die Entwicklung von Antikrebsmitteln nützlich . Der Titel-Ester (5-Chlorchinolin-8-yl)-2-fluorbenzoat wurde durch die Reaktion von 2-Fluorbenzoylchlorid mit 5-Chlor-8-hydroxychinolin hergestellt .
Apoptose-Induktion
N-(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-yliden)-4-phenoxybenzolsulfonamid (5m) hat die beste Selektivität gegenüber der SISO-Zelllinie gezeigt und induziert Apoptose in dieser Zelllinie .
HIV-Integrase-Inhibition
Styrylchinolin-Derivate, die strukturelle Ähnlichkeiten mit der gegebenen Verbindung aufweisen, wurden als Inhibitoren der HIV-1-Integrase nachgewiesen .
Antimalaria-Aktivität
Chinoline sind wichtige Ausgangspharmakopore für die Herstellung von therapeutischen Wirkstoffen mit einem breiten Spektrum an biologischen Aktivitäten, wie z. B. antimalaria .
Antivirale Aktivität
Chinoline werden auch bei der Entwicklung von antiviralen Wirkstoffen eingesetzt .
Wirkmechanismus
Target of Action
The compound “Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide” contains a quinoline moiety, which is often found in compounds with antimicrobial and antimalarial activities . Therefore, it’s possible that this compound might target enzymes or proteins involved in these pathways.
Mode of Action
Compounds containing a quinoline moiety often intercalate with dna, disrupting its structure and function .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways this compound affects. Given its structural components, it might interfere with the synthesis of nucleic acids or proteins in microbes, leading to their death .
Result of Action
The result of this compound’s action would depend on its targets and mode of action. If it targets microbial enzymes or proteins, it could result in the death of these microbes .
Eigenschaften
IUPAC Name |
benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S.5C7H5N/c1-2-22-14(20-21-16(22)25-9-13(18)23)8-24-12-6-5-11(17)10-4-3-7-19-15(10)12;5*8-6-7-4-2-1-3-5-7/h3-7H,2,8-9H2,1H3,(H2,18,23);5*1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAVSDRBWTBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)COC2=C3C(=C(C=C2)Cl)C=CC=N3.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H41ClN10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
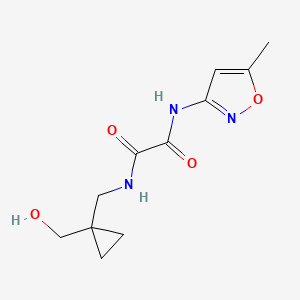
![N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2566304.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2566306.png)
![N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2566307.png)
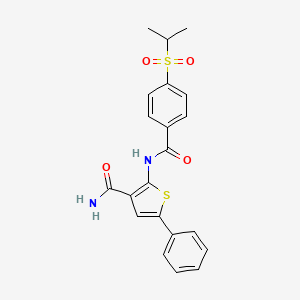
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2566309.png)
![3-Phenyl-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2566310.png)

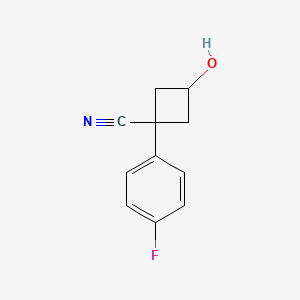
![methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate](/img/structure/B2566314.png)
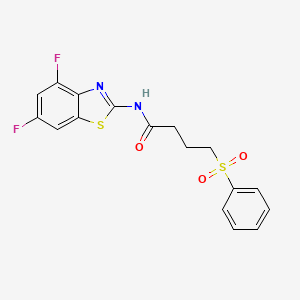
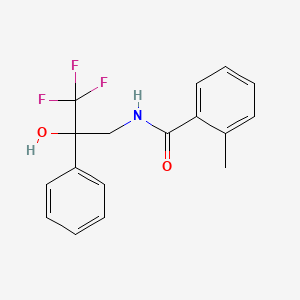

![Ethyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2566323.png)
